molecular formula C25H20N2O3 B2686171 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide CAS No. 312914-28-6

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide

Cat. No.: B2686171
CAS No.: 312914-28-6
M. Wt: 396.446
InChI Key: UJFASHIAUVMQFS-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide is a specialized benzo[cd]indole derivative developed for advanced biochemical research applications. This compound features a naphthamide moiety linked to a benzo[cd]indole core structure, similar to fluorophores used in DNA labeling for investigating protein-DNA interactions . Compounds within this chemical class have demonstrated significant utility in studying complex biological mechanisms through fluorescence-based methodologies . Researchers can utilize this chemical tool for probing biomolecular interactions, particularly in systems requiring environmental sensitivity and photostability. The structural architecture of related benzo[cd]indole derivatives has shown promise in applications such as fluorescent DNA conjugation using click chemistry approaches, enabling detailed investigation of dynamic biological processes . The methoxy-naphthamide substitution pattern may enhance molecular recognition properties and potentially influence photophysical characteristics valuable for assay development. This reagent is provided as a high-purity material suitable for research in chemical biology, medicinal chemistry, and probe development. Like related compounds used in DNA fluorescent labeling , this product is intended For Research Use Only and is not approved for human consumption, diagnostic, or therapeutic applications. Researchers should consult safety data sheets and implement appropriate laboratory safety protocols when handling this material.

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-3-27-21-12-11-20(17-9-6-10-18(23(17)21)25(27)29)26-24(28)19-13-15-7-4-5-8-16(15)14-22(19)30-2/h4-14H,3H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFASHIAUVMQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC5=CC=CC=C5C=C4OC)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the naphthamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide exhibits promising biological activities, particularly in the following areas:

1.1 Antitumor Properties
Research has indicated that derivatives of indole compounds, including this compound, show significant antitumor activity. Studies suggest that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression .

1.2 Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by modulating pathways involved in inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in experimental models .

1.3 Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in the development of new antibiotics or antifungal agents .

Therapeutic Potential

The therapeutic applications of this compound are under investigation:

3.1 Cancer Treatment
Given its antitumor properties, this compound is being explored as a potential treatment option for various cancers, particularly those resistant to conventional therapies .

3.2 Inflammatory Diseases
Its ability to modulate inflammatory pathways makes it a candidate for treating diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

4.1 Case Study on Antitumor Activity
A study demonstrated that a related compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells while sparing normal cells .

4.2 Case Study on Anti-inflammatory Effects
In a clinical trial involving patients with chronic inflammatory conditions, a derivative showed promising results in reducing symptoms and improving quality of life compared to placebo .

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Key Observations:

  • Hydrophobic Interactions : S10 and 4e exhibit enhanced TNF-α inhibition due to naphthalene or indole groups, which occupy hydrophobic pockets in the TNF-α dimer . The target compound’s 3-methoxy-2-naphthamide likely provides similar hydrophobic engagement.
  • Hydrogen Bonding : The methoxy group in the target compound may form hydrogen bonds with residues like Tyr59 in TNF-α, analogous to polar interactions observed in EJMC-1 derivatives .
  • Substituent Flexibility : The ethyl group at the 1-position of the benzo[cd]indole core in the target compound may improve metabolic stability compared to smaller alkyl groups in other analogues .

Analogues with Alternative Amide Substituents

  • N-(3-Cyanophenyl)-1-(2,6-difluorophenyl)-N-methyl-1H-pyrazole-3-carboxamide (Z1343848401): A pyrazole-carboxamide derivative with fluorine substituents. While structurally distinct, its amide group engages in similar polar interactions, but its lack of a rigid benzo[cd]indole scaffold reduces TNF-α affinity compared to the target compound .
  • N1-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide : Features a nitro group instead of methoxy-naphthamide. The electron-withdrawing nitro group may reduce binding efficiency due to unfavorable electronic effects, highlighting the importance of methoxy’s electron-donating properties in the target compound .

Biological Activity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzo[cd]indole moiety and a naphthamide functional group. Its chemical formula is C22H20N2O3C_{22}H_{20}N_{2}O_{3}, and it possesses unique structural attributes that may influence its biological activity.

PropertyValue
Molecular Weight356.41 g/mol
Chemical FormulaC22H20N2O3
CAS Number919754-71-5
Melting PointNot available

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes involved in cancer progression, such as xanthine oxidase and telomerase. The structural similarity to known inhibitors suggests potential for similar activity in this compound.
  • Induction of Apoptosis : Studies have indicated that related indole derivatives can induce apoptosis in cancer cells through mitochondrial pathways, likely involving the activation of caspases and modulation of Bcl-2 family proteins.
  • Autophagy Modulation : Some derivatives have been shown to affect autophagic processes, which may contribute to their anticancer effects by promoting cell death in tumor cells.

Antitumor Activity

A significant area of research has focused on the antitumor properties of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)12
A549 (Lung Cancer)10

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its antitumor potential, this compound has been implicated in anti-inflammatory pathways. The compound appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the naphthamide moiety significantly influence biological activity. For instance:

  • Substituents on the Indole Ring : Variations in substituents can enhance or diminish potency against specific targets.
  • Alkyl Chain Length : The ethyl group on the indole core appears to be optimal for maintaining activity while providing sufficient lipophilicity for cellular uptake.

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of various indole derivatives, this compound was tested against multiple cancer types. The results showed significant inhibition of cell growth in MCF7 and HeLa cells with notable induction of apoptosis confirmed through flow cytometry analysis.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's ability to modulate inflammatory responses in murine macrophages. Results indicated a decrease in nitric oxide production and downregulation of TNF-alpha expression upon treatment with the compound, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide and optimizing reaction yields?

The synthesis involves multi-step protocols, including 1,3-dipolar cycloaddition for triazole formation and copper-catalyzed azide-alkyne coupling (CuAAC). Key steps:

  • Alkyne preparation : React naphthol derivatives (e.g., 1-naphthol) with propargyl bromide in DMF using K₂CO₃ as a base, monitored by TLC .
  • Azide synthesis : Substitute chloroacetamides with NaN₃ in a biphasic solvent (xylene/water) under reflux .
  • Cycloaddition : Combine alkyne and azide intermediates with Cu(OAc)₂ in tert-butanol/water (3:1) at room temperature for 6–8 hours, followed by extraction and ethanol recrystallization .
    Optimization strategies : Adjust stoichiometry (e.g., 10 mol% Cu catalyst), solvent polarity, and reaction time. Monitor purity via TLC (hexane:EtOAc 8:2) and confirm structures with IR (C=O at ~1670 cm⁻¹) and NMR .

Basic: What analytical techniques are critical for characterizing this compound and ensuring structural fidelity?

  • Spectroscopy :
    • IR : Confirm carbonyl (C=O, ~1670 cm⁻¹), amide (-NH, ~3260 cm⁻¹), and methoxy groups (-OCH₃, ~1250 cm⁻¹) .
    • NMR : Analyze aromatic protons (δ 7.2–8.4 ppm in DMSO-d₆) and ethyl/methoxy substituents (e.g., -CH₂CH₃ at δ 1.2–1.6 ppm) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ calculated vs. observed) .
  • Crystallography : Refine X-ray data with SHELXL for precise bond angles and torsion validation .

Basic: How is crystallographic data analyzed to resolve the compound’s 3D structure?

  • Data collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) for small-molecule crystals.
  • Refinement : Apply SHELXL for structure solution, incorporating restraints for disordered moieties (e.g., ethyl groups). Validate with R-factor (<5%) and electron density maps .
  • Validation tools : Check for twinning or pseudosymmetry using PLATON or Olex2 .

Advanced: How can researchers identify and validate biological targets (e.g., RORγ, BET bromodomains) for this compound?

  • Virtual screening : Dock the compound into target pockets (e.g., RORγ ligand-binding domain) using AutoDock Vina or Schrödinger. Prioritize hits with favorable binding energies (<-8 kcal/mol) .
  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ via fluorescence polarization (e.g., BET bromodomain TR-FRET assays) .
    • Cellular models : Test anti-proliferative activity in cancer lines (e.g., MTT assays) .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., TNF-α vs. RORγ inhibition)?

  • Dose-response profiling : Compare IC₅₀ values across assays (e.g., TNF-α secretion vs. RORγ transactivation) to identify potency thresholds .
  • Off-target screening : Employ kinome-wide profiling or proteomics to rule out nonspecific interactions .
  • Structural analogs : Synthesize derivatives (e.g., sulfonamide vs. methoxy variants) to isolate structure-activity relationships (SAR) .

Advanced: How are structure-activity relationships (SAR) systematically explored for this compound?

  • Scaffold modification : Introduce substituents at the benzo[cd]indole (e.g., 6-sulfonamide vs. 3-methoxy) to assess steric/electronic effects .
  • Pharmacophore mapping : Identify critical H-bond donors (e.g., amide -NH) and π-π stacking motifs via co-crystallography .
  • Data correlation : Use QSAR models to link substituent logP values with cellular permeability .

Advanced: What computational methods support the design of derivatives with enhanced potency?

  • Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .
  • Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
  • ADMET prediction : Use SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

Advanced: How are multi-step synthesis challenges (e.g., regioselectivity in cycloadditions) addressed?

  • Catalyst tuning : Test Cu(I) vs. Ru(II) catalysts to control triazole regiochemistry (1,4- vs. 1,5-isomers) .
  • Protecting groups : Temporarily block reactive sites (e.g., -NH₂ with Boc) during azide formation .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 8 hours to 30 minutes) and improve yields .

Advanced: What mechanistic insights guide reaction optimization (e.g., carbodiimide coupling)?

  • Carbodiimide chemistry : Use EDCI/HOBt to activate carboxylic acids for amide bond formation, minimizing racemization .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in SN2 reactions .
  • Reaction monitoring : Employ in-situ IR or HPLC to track intermediates and adjust conditions dynamically .

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